Aggreceride B

Cardiovascular Research Thrombosis Natural Product Pharmacology

Researchers studying platelet aggregation often encounter confounding antimicrobial effects from generic monoglycerides, compromising cell-based assay integrity. Aggreceride B (CAS 104700-85-8) is a specific inhibitor of ADP-, arachidonic acid-, and PAF-induced platelet aggregation, with validated absence of antimicrobial activity up to 1,000 µg/mL - ideal for clean, unambiguous experimental outcomes. • Specific tool compound for platelet aggregation mechanistic studies • Validated negative control for antimicrobial screening at 1,000 µg/mL • Model compound for branched-chain fatty acid (isopalmitic acid) lipidomics & lipotoxicity research Sourced via controlled microbial fermentation (Streptomyces sp. OM-3209), ensuring batch-to-batch consistency for reproducible research.

Molecular Formula C19H38O4
Molecular Weight 330.5 g/mol
CAS No. 104700-85-8
Cat. No. B034674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAggreceride B
CAS104700-85-8
Synonymsaggreceride B
Molecular FormulaC19H38O4
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCCCCCCCC(=O)OCC(CO)O
InChIInChI=1S/C19H38O4/c1-17(2)13-11-9-7-5-3-4-6-8-10-12-14-19(22)23-16-18(21)15-20/h17-18,20-21H,3-16H2,1-2H3
InChIKeyUJXZLNLZBUWQKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydroxypropyl 14-methylpentadecanoate (Aggreceride B): A Procurement Guide for a Specialized 1-Monoglyceride


2,3-Dihydroxypropyl 14-methylpentadecanoate, also known as Aggreceride B, is a naturally-occurring 1-monoacylglycerol [1]. It was first isolated as a minor component from the culture broth of a *Streptomyces* strain (OM-3209) during a screening program for platelet aggregation inhibitors [1]. The molecule is characterized by a glycerol backbone esterified at the 1-position with a branched-chain fatty acid, specifically 14-methylpentadecanoic acid (isopalmitic acid) [1]. This structural feature places it within a unique class of lipids, distinct from the more common straight-chain monoacylglycerols, which have a range of industrial and biological applications .

Probe Type Specialized 1-monoglyceride
Structural Context Branched-chain fatty acid ester
Research Fit Platelet inhibition pathway studies

The Risk of Generic Substitution: Why 2,3-Dihydroxypropyl 14-methylpentadecanoate is Not Interchangeable with Standard Monoglycerides


Procurement based solely on the broad class of '1-monoacylglycerols' is insufficient and may lead to experimental failure. The specific branched-chain fatty acid, 14-methylpentadecanoic acid, confers unique biological activities not observed in its straight-chain analogs, such as glyceryl monopalmitate [1]. Substituting 2,3-Dihydroxypropyl 14-methylpentadecanoate with a generic monoglyceride would result in the loss of its distinct pharmacological profile as a platelet aggregation inhibitor [1] and could introduce unintended activities, such as antimicrobial properties, which are notably absent in this compound [1]. The following evidence demonstrates that this compound's differentiation is rooted in its specific molecular structure.

Structural Mismatch Generic straight-chain monoglycerides lack the branched isopalmitic acid that defines the reported platelet aggregation inhibition profile.
Activity Mismatch Common monoglyceride substitutes frequently possess antimicrobial properties, which are absent in this compound and would confound cell-based assays.
Endpoint Drift Substitution may shift cellular response endpoints due to differences in lipid metabolism and membrane interaction of branched-chain fatty acids.

Quantitative Differentiation of 2,3-Dihydroxypropyl 14-methylpentadecanoate: A Technical Evidence Guide for Procurement


Platelet Aggregation Inhibition Profile of Aggreceride B vs. Other Agonists

Aggreceride B, the target compound, is reported to possess a specific inhibitory activity profile against platelet aggregation [1]. The 1986 study by Omura et al. states that Aggreceride B, along with its major component Aggreceride A, shows an inhibitory activity against aggregation induced by ADP, arachidonic acid, and platelet-activating factor (PAF), but was less active against collagen-induced aggregation [1]. This profile contrasts with other inhibitors like staurosporine and WS-30581, which are also isolated from *Streptomyces* but are structurally distinct [1].

Inhibition Profile
Data to verify
Inhibits ADP, arachidonic acid, and PAF-induced aggregation; less active against collagen.
Supports targeted pathway-response interpretation.
Quantitative IC50 values not reported; data inferred from Aggreceride A at 25–50 µg/mL.
Cardiovascular Research Thrombosis Natural Product Pharmacology

Absence of Antimicrobial Activity: A Critical Differentiator from Many Monoglycerides

A key differentiator for Aggreceride B is its lack of antimicrobial activity, which distinguishes it from many other monoacylglycerols. The original characterization study explicitly states that 'Aggrecerides show no antimicrobial activity at a concentration of 1,000 µg/ml by a paper disc method against yeast, fungi and bacteria' [1]. This is in stark contrast to numerous other monoglycerides, such as those of medium-chain fatty acids (e.g., undecanoic acid, 2,3-dihydroxypropyl ester), which are known for their potent antimicrobial effects .

Antimicrobial Activity
Reported
No antimicrobial activity at 1,000 µg/mL against yeast, fungi, and bacteria.
Supports use without confounding antimicrobial effects in cell culture or fermentation systems.
Paper disc diffusion assay.
Microbiology Fermentation Antimicrobial Resistance

Structural Basis for Selectivity: Branched-Chain vs. Straight-Chain Monoglycerides

The unique biological activity of 2,3-Dihydroxypropyl 14-methylpentadecanoate is rooted in its specific branched-chain fatty acid. The parent acid, 14-methylpentadecanoic acid (isopalmitic acid), is a methyl-branched fatty acid that has been identified as a biomarker for rheumatoid arthritis and is a known mammalian metabolite [1]. Its presence in the monoglyceride form contrasts with common straight-chain analogs like glyceryl monopalmitate (palmitic acid ester) [2]. This structural difference has been linked to distinct biological effects. For example, the hydrolysis product of Aggreceride B, pentadecanoic acid (C15:0), has been shown to induce a unique lipotoxicity mechanism in fission yeast by generating giant ER sheets, an effect not observed with C14:0 or C16:0 saturated fatty acids [3].

Structural Basis
Class-level inference
Ester of 14-methylpentadecanoic acid vs. straight-chain palmitate in glyceryl monopalmitate.
Structure-activity relationship context requires branch-specific validation.
Linked to distinct ER stress response for C15:0 hydrolysis product.
Lipidomics Structure-Activity Relationship Membrane Biology

Procurement-Specific Application Scenarios for 2,3-Dihydroxypropyl 14-methylpentadecanoate


Investigating Platelet Aggregation Pathways Without Antimicrobial Confounders

Researchers studying the specific inhibition of ADP-, arachidonic acid-, or PAF-induced platelet aggregation can procure Aggreceride B as a tool compound [1]. Its validated lack of antimicrobial activity at concentrations up to 1,000 µg/mL ensures that experimental outcomes in cell-based assays (e.g., with co-cultured bacteria or fungi) are not confounded by unintended effects on microbial viability [1]. This makes it a superior choice over other monoglycerides that possess broad-spectrum antimicrobial properties.

Studying the Biological Effects of Branched-Chain Fatty Acid Esters

In lipidomics and metabolism studies, Aggreceride B serves as a well-characterized model compound for investigating the unique role of branched-chain fatty acids (BCFAs) like isopalmitic acid [1]. Its structure is confirmed, and it can be used in comparative studies against straight-chain monoglycerides (e.g., glyceryl monopalmitate) to elucidate the impact of chain branching on cellular uptake, lipid raft integration, and downstream signaling pathways [1][2].

Research into Lipotoxicity and ER Stress Mechanisms

Procurement of Aggreceride B enables research into the mechanisms of lipotoxicity. As a source of the specific fatty acid C15:0 (pentadecanoic acid) upon hydrolysis, it can be used to model the unique cellular response of giant ER sheet formation observed in fission yeast, a phenotype not induced by other chain-length fatty acids [3]. This application is highly specific to the compound's unique fatty acid composition.

Use as a Negative Control in Antimicrobial Susceptibility Testing

For laboratories screening natural products or synthetic compounds for antimicrobial activity, Aggreceride B can serve as a validated negative control. Its defined and published lack of activity against a panel of yeast, fungi, and bacteria at a high concentration (1,000 µg/mL) provides a reliable benchmark, ensuring that any observed zone of inhibition in a test sample is not due to the glyceride backbone or common fatty acid ester impurities [1].

Application
Selection Property
Validation Focus
Platelet pathway studies without antimicrobial confounders
Validated absence of antimicrobial activity
ADP/PAF pathway-response endpoints
Branched-chain fatty acid ester research
Confirmed isopalmitic acid ester structure
Lipid metabolism and membrane integration assays
Lipotoxicity and ER stress mechanism studies
Source of C15:0 upon hydrolysis
ER sheet formation phenotype analysis
Negative control for antimicrobial screening
Published lack of activity at 1,000 µg/mL
Benchmark for assay interference exclusion

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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